2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid
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Overview
Description
2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid is a complex organic compound that features a thiophene ring, a pyrimidine ring, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid typically involves multiple steps, including the formation of the thiophene and pyrimidine rings, followed by their coupling and subsequent functionalization. Common synthetic routes include:
Formation of Thiophene Ring: Thiophene derivatives can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Pyrimidine Ring: Pyrimidine derivatives can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling and Functionalization: The thiophene and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted pyrimidine derivatives
Scientific Research Applications
2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit kinases and other molecular targets involved in cancer cell proliferation.
Material Science: The thiophene moiety in this compound makes it a candidate for use in organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Research: It is studied for its antimicrobial and anti-inflammatory properties, making it a potential candidate for developing new antibiotics and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound inhibits kinases, which are enzymes that play a crucial role in cell signaling and proliferation.
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria, leading to cell lysis and death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Dorzolamide: Contains a thiophene nucleus and is used as a carbonic anhydrase inhibitor for treating glaucoma.
Tioconazole: Contains a thiophene nucleus and is used as an antifungal agent.
Uniqueness
2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid is unique due to its combination of a thiophene ring, a pyrimidine ring, and a phenylacetic acid moiety
Properties
Molecular Formula |
C18H12ClN3O2S2 |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-[3-[(4-chloro-5-cyano-6-thiophen-2-ylpyrimidin-2-yl)sulfanylmethyl]phenyl]acetic acid |
InChI |
InChI=1S/C18H12ClN3O2S2/c19-17-13(9-20)16(14-5-2-6-25-14)21-18(22-17)26-10-12-4-1-3-11(7-12)8-15(23)24/h1-7H,8,10H2,(H,23,24) |
InChI Key |
QFACWMFCPXXPHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CSC2=NC(=C(C(=N2)Cl)C#N)C3=CC=CS3)CC(=O)O |
Origin of Product |
United States |
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